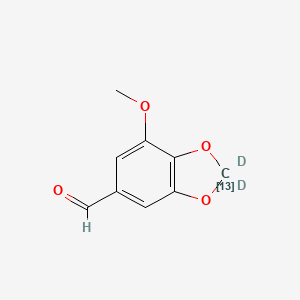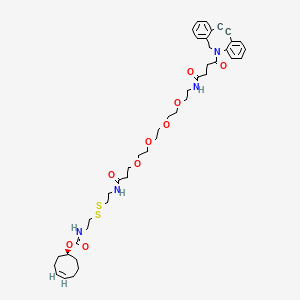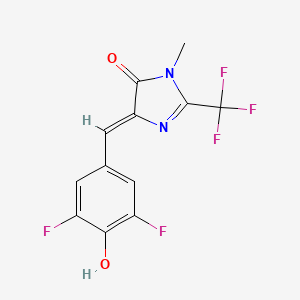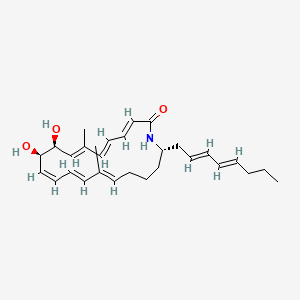
n-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 is a deuterated derivative of N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide. This compound is characterized by the presence of a thiadiazole ring substituted with a chlorine atom and an acetamide group. The deuterium atoms in the acetamide group make it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with chloroacetic acid under acidic conditions.
Chlorination: The thiadiazole ring is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Acetamide Formation: The chlorinated thiadiazole is reacted with deuterated acetic anhydride to form the deuterated acetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thiosemicarbazide and chloroacetic acid are reacted in industrial reactors.
Chlorination: Chlorination is carried out in large chlorination units using thionyl chloride or phosphorus pentachloride.
Deuterated Acetamide Formation: The final step involves the reaction of the chlorinated thiadiazole with deuterated acetic anhydride in industrial-scale reactors.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted thiadiazole derivatives.
Oxidation Products: Oxidized thiadiazole derivatives.
Reduction Products: Reduced thiadiazole derivatives.
Hydrolysis Products: Corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving isotopic labeling to track metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in metabolic pathways.
Pathways Involved: It affects various biochemical pathways, including those related to cell growth and proliferation.
Comparación Con Compuestos Similares
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 can be compared with other similar compounds such as:
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide: The non-deuterated version, which lacks the isotopic labeling.
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d2: A similar compound with two deuterium atoms instead of three.
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d4: A compound with four deuterium atoms.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which makes it particularly useful in studies involving deuterium tracing and metabolic pathway analysis.
Propiedades
Fórmula molecular |
C4H4ClN3OS |
|---|---|
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
N-(5-chloro-1,3,4-thiadiazol-2-yl)-2,2,2-trideuterioacetamide |
InChI |
InChI=1S/C4H4ClN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9)/i1D3 |
Clave InChI |
CKUUONNLVFAZNC-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)NC1=NN=C(S1)Cl |
SMILES canónico |
CC(=O)NC1=NN=C(S1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















